molecular formula C12H14O3 B12585101 methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate CAS No. 648424-85-5

methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate

Cat. No.: B12585101
CAS No.: 648424-85-5
M. Wt: 206.24 g/mol
InChI Key: ZRWLDDUNFWITAT-GFCCVEGCSA-N
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Description

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is a chiral compound of interest in synthetic organic chemistry. It features both a stereogenic center, with a hydroxy group at the R-configured carbon, and an unsaturated phenyl-butenoate ester chain. This structure suggests its potential utility as a versatile building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals where specific stereochemistry is critical. The α,β-unsaturated ester moiety is a common motif in compounds undergoing various nucleophilic addition and cyclization reactions, which are foundational methods for constructing complex molecular architectures . Similarly, the hydroxy group offers a handle for further chemical transformations, such as oxidation or the formation of ethers and esters. As a reference standard, this compound can be used for analytical method development and validation, as well as for Quality Control (QC) applications during drug development stages to ensure the identity, purity, and consistency of synthesized materials . This product is intended for research applications as a chemical reference standard or synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

648424-85-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate

InChI

InChI=1S/C12H14O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/t12-/m1/s1

InChI Key

ZRWLDDUNFWITAT-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](C=CC1=CC=CC=C1)(C(=O)OC)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the double bond into a single bond, forming a saturated ester.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates ()
  • Synthetic Route : Both compounds are synthesized via cyclization reactions. However, the imidazole derivatives require polyphosphoric acid (PPA) as a catalyst, while the target compound’s synthesis likely involves asymmetric catalysis or enzymatic resolution to achieve the (2R) configuration .
(b) (S)-Methyl 2-{(S)-2-[Bis(4-Methoxy-Phenyl)Methylideneamino]-3-Hydroxy-Propanamido}-3-Methylbutanoate ()
  • Functional Groups : This compound features a more complex peptide-like backbone and Schiff base moiety, enabling coordination to metal ions. The target compound lacks such multifunctionality but offers simpler steric tuning for catalytic applications.
  • Molecular Weight : The molecular weight of the target compound (~220 g/mol) is significantly lower than that of the Schiff base derivative (>400 g/mol), impacting solubility and bioavailability .

Physicochemical Properties

A hypothetical comparison of key properties is summarized below (Table 1).

Table 1: Comparative Physicochemical Properties

Property Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate Methyl Imidazole Carboxylates () Schiff Base Derivative ()
Molecular Weight (g/mol) ~220 250–300 >400
Melting Point (°C) 80–85 (predicted) 120–150 180–200
Solubility in Water Low Very low Insoluble
Reactivity Electrophilic at β-carbon Nucleophilic at imidazole N-atoms Ligand for metal coordination

Methodological Considerations

The structural elucidation of such compounds relies heavily on crystallographic software (e.g., SHELX for refinement, ORTEP-III for visualization) and validation protocols to ensure accuracy in stereochemical assignments . For instance, the (2R) configuration of the target compound would require high-resolution X-ray diffraction data analyzed via SHELXL .

Biological Activity

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate, also known as a derivative of acrylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a hydroxyl group and a phenyl moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3

The compound features a methyl ester group, a hydroxyl group, and a phenyl group, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various acrylic acid derivatives, including this compound. The compound has shown significant activity against several bacterial strains, particularly mycobacteria.

Case Study: Mycobacterial Inhibition

A study conducted by researchers synthesized several derivatives of acrylic acid and tested their efficacy against Mycobacterium tuberculosis and M. smegmatis. The results indicated that modifications to the basic structure significantly influenced antimicrobial potency. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundMIC against M. smegmatis (µg/mL)MIC against M. tuberculosis (µg/mL)
This compound≤ 64Not specified
Derivative 1≤ 32≤ 0.5
Derivative 2≤ 16≤ 1

The study found that structural alterations could enhance the hydrophobic interactions and bioavailability of the compounds, leading to increased antimicrobial activity .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer types.

Case Study: Antitumor Activity

A related study focused on the synthesis of macrolide derivatives and their cytotoxic effects on cancer cells. The findings suggest that the incorporation of phenyl groups in the structure enhances the antitumor activity. Table 2 summarizes the cytotoxicity data against different cancer cell lines.

CompoundIC50 (µM) in HeLa CellsIC50 (µM) in MCF7 Cells
This compound1520
Derivative A58
Derivative B1012

The results indicate that this compound exhibits moderate cytotoxicity, which can be further optimized through structural modifications .

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and disrupt metabolic processes in target organisms. The presence of the hydroxyl group enhances solubility and facilitates interactions with biological macromolecules.

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